1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate
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Overview
Description
1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate is a chemical compound with the molecular formula C15H19NO3. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate typically involves the reaction of 1-azabicyclo[2.2.2]oct-3-ylamine with phenoxyacetic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of various chemical products, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate involves its interaction with specific molecular targets. It is believed to interact with muscarinic receptors in the central nervous system, potentially acting as an agonist or antagonist depending on the specific receptor subtype. This interaction can modulate neurotransmitter release and influence various physiological processes .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-phenoxyacetate |
InChI |
InChI=1S/C15H19NO3/c17-15(11-18-13-4-2-1-3-5-13)19-14-10-16-8-6-12(14)7-9-16/h1-5,12,14H,6-11H2 |
InChI Key |
MEMGOYZHMQABFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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